molecular formula C22H25F2N3O2 B2959850 N1-(2,5-difluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955793-30-3

N1-(2,5-difluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2959850
CAS RN: 955793-30-3
M. Wt: 401.458
InChI Key: VXYXXRWYPVRGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,5-difluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H25F2N3O2 and its molecular weight is 401.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research has shown the potential of compounds with structures similar to N1-(2,5-difluorophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide in the fight against cancer. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for their antitumor activities against various cancer cell lines, showing moderate to high levels of antitumor activities, with some compounds exhibiting more potent inhibitory activities compared to 5-fluorouracil (5-FU) (Fang et al., 2016).

Dopamine Agonist Properties

Another study synthesized homologous N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines and examined them for dopamine-like ability, indicating potential applications in neurological disorders treatment (Jacob et al., 1981).

Sleep-Wake Regulation

Research into orexin receptors, which play a significant role in sleep-wake regulation, has led to the development of antagonists that can initiate and prolong sleep. This highlights the potential of compounds related to this compound in sleep disorder treatments (Dugovic et al., 2009).

Nitric Oxide Reactivity and Fluorescence Enhancement

The reactivity of compounds with nitric oxide (NO) leading to fluorescence enhancement has been explored, providing insights into their applications in biological imaging and NO detection (McQuade et al., 2010).

Antibacterial and Antimicrobial Agents

Several studies focus on the synthesis and characterization of new compounds with potential antibacterial and antimicrobial activities. These include novel quinazolines with promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Desai et al., 2007).

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O2/c1-2-11-27-12-3-4-16-13-15(5-8-20(16)27)9-10-25-21(28)22(29)26-19-14-17(23)6-7-18(19)24/h5-8,13-14H,2-4,9-12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYXXRWYPVRGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.